Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate
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Overview
Description
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with a trifluoromethyl group and an ethyl ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a substituted styrene in the presence of a catalyst. The reaction conditions often include the use of a rhodium or copper catalyst to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.
Chemical Reactions Analysis
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are explored for developing new drugs, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable in medicinal chemistry for their unique properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and as a catalyst in various reactions. The uniqueness of this compound lies in its combination of a cyclopropane ring and an ethyl ester, which imparts distinct chemical and physical properties compared to other trifluoromethyl-containing compounds.
Properties
Molecular Formula |
C13H13F3O2 |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
VPHPHSVJFWYZTB-WDEREUQCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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